molecular formula C22H21N3O4 B11420759 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B11420759
M. Wt: 391.4 g/mol
InChI Key: ZYKBWZONHHRVDM-UHFFFAOYSA-N
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Description

1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a combination of benzodioxole, piperazine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodioxole derivative with piperazine under controlled conditions.

    Indole Incorporation: The indole moiety is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled by linking the piperazine and indole derivatives through an ethane-1,2-dione bridge, typically using a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethane-1,2-dione: shares similarities with other indole-based compounds and benzodioxole derivatives.

Uniqueness

    Structural Uniqueness: The combination of benzodioxole, piperazine, and indole moieties in a single molecule is relatively unique.

    Biological Activity: Its specific biological activities, such as anticancer properties, distinguish it from other similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C22H21N3O4/c26-21(17-12-23-18-4-2-1-3-16(17)18)22(27)25-9-7-24(8-10-25)13-15-5-6-19-20(11-15)29-14-28-19/h1-6,11-12,23H,7-10,13-14H2

InChI Key

ZYKBWZONHHRVDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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